molecular formula C9H7F3O2 B1305597 4-Methoxy-3-(trifluoromethyl)benzaldehyde CAS No. 50823-87-5

4-Methoxy-3-(trifluoromethyl)benzaldehyde

Cat. No.: B1305597
CAS No.: 50823-87-5
M. Wt: 204.15 g/mol
InChI Key: UMZQFCFPWAFMRL-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

The primary targets of 4-Methoxy-3-(trifluoromethyl)benzaldehyde are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

Without known targets, the specific mode of action for this compound remains unclear. It’s worth noting that benzaldehyde derivatives are often involved in various chemical reactions, such as the wittig reaction .

Biochemical Pathways

Benzaldehyde derivatives are generally involved in a variety of biochemical processes .

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be 1.84 (iLOGP) and 2.75 (XLOGP3) .

Result of Action

As a benzaldehyde derivative, it may participate in various chemical reactions and potentially influence cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature changes can affect its solubility and stability . Furthermore, its reactivity may be influenced by the pH and the presence of other chemical species in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-3-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxy-3-(trifluoromethyl)benzaldehyde has numerous applications in scientific research:

Comparison with Similar Compounds

  • 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
  • 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
  • 2-Methoxy-4-(trifluoromethoxy)benzaldehyde

Comparison: 4-Methoxy-3-(trifluoromethyl)benzaldehyde is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and can participate in a broader range of chemical reactions .

Properties

IUPAC Name

4-methoxy-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZQFCFPWAFMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379501
Record name 4-Methoxy-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50823-87-5
Record name 4-Methoxy-3-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50823-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 50823-87-5
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Synthesis routes and methods

Procedure details

A mixture of 8.5 g 2-trifluoromethyl anisole and 7.0 g hexamethylene tetramine was stirred at 90° C. for 1.5 hr in 80 ml trifluoroacetic acid. The reaction solution was evaporated. The resulting residue was dissolved in ethyl acetate, and it was added dropwise into ice-cooled saturated aqueous sodium bicarbonate. The ethyl acetate layer was recovered and washed with brine. It was dried over anhydrous magnesium sulfate, filtered, and evaporated. The resulting residue was purified by silica gel column chromatography to give 5.8 g of 3-trifluoromethyl-p-anisaldehyde.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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